molecular formula C12H12O3 B1423342 2-ethyl-4H-chromene-3-carboxylic acid CAS No. 1354949-38-4

2-ethyl-4H-chromene-3-carboxylic acid

Cat. No.: B1423342
CAS No.: 1354949-38-4
M. Wt: 204.22 g/mol
InChI Key: HTXKPILAAQJECD-UHFFFAOYSA-N
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Description

2-Ethyl-4H-chromene-3-carboxylic acid is a chemical intermediate based on the privileged 4H-chromene scaffold, a structure of high interest in medicinal chemistry and drug discovery for its diverse biological potential. Compounds featuring the 4H-chromene core, particularly those with substitutions at the 3-position, have been identified as key scaffolds in the development of novel therapeutic agents due to their wide range of biological activities . Research into 4H-chromene derivatives has demonstrated their promise as anticancer agents. These molecules can produce cytotoxic effects in cancer cells by inducing apoptosis through interaction with tubulin at the colchicine binding site. This action obstructs tubulin polymerization, leading to cell-cycle arrest and caspase-dependent apoptotic cell death . Furthermore, certain 4H-chromene analogs have been shown to trigger cell apoptosis through the activation of caspases 3/7 and cause a substantial reduction in cancer cell invasion and migration . Beyond oncology, the 4H-chromene-3-carboxylate structure serves as a versatile precursor for synthesizing compounds with other valuable biological activities. For instance, novel 4H-chromene-3-carboxylate derivatives have been synthesized and identified as potent elastase inhibitors with significant free radical scavenging ability, highlighting their potential for the treatment of skin-related maladies and inflammatory conditions . The chromene nucleus is also a subject of investigation for its antimicrobial, anticonvulsant, antituberculosis, and antidiabetic properties . This product is intended for research purposes as a building block in organic synthesis and for the exploration of structure-activity relationships (SAR) in pharmaceutical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-4H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-10-9(12(13)14)7-8-5-3-4-6-11(8)15-10/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKPILAAQJECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261255
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-38-4
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-3-carboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromene-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. One common method involves the use of calcium carbonate in ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

The anticancer potential of 2-ethyl-4H-chromene-3-carboxylic acid has been investigated in various studies, demonstrating its efficacy against multiple cancer cell lines.

  • Cytotoxicity Studies : A series of derivatives of 2-amino-4H-chromenes were synthesized and evaluated for their cytotoxic effects on human tumor cells, including prostate and lung cancer lines. Notably, certain compounds exhibited IC50 values lower than 1 μM, indicating potent antitumor activity. Substitutions at specific positions on the chromene structure significantly enhanced cytotoxicity, particularly halogen substitutions at the third position .
  • Mechanistic Insights : The mechanism of action involves inhibition of key enzymes such as topoisomerase and cytochrome P450, which are crucial for cancer cell proliferation. In silico analyses have also shown promising docking scores for these compounds against target enzymes, suggesting a strong binding affinity that could translate into effective therapeutic agents .

Synthetic Methodologies

The synthesis of this compound and its derivatives employs various innovative techniques that enhance yield and reduce environmental impact.

  • One-Pot Reactions : Recent advancements include the use of one-pot three-component reactions that combine resorcinol, aromatic aldehydes, and malononitrile under mild conditions to produce chromene derivatives with high yields. This method not only simplifies the synthesis but also utilizes water as a solvent, promoting greener chemistry practices .
  • Catalytic Approaches : The application of organocatalysts such as diethylamine has been shown to facilitate the synthesis of chromenes through reactions like Knoevenagel condensation and Michael addition. These methods have been optimized to achieve cleaner reactions with minimal by-products .

Therapeutic Applications

Beyond anticancer properties, this compound exhibits potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some derivatives have been tested for their ability to inhibit nuclear factor kappa B (NF-kB), a key player in inflammatory responses. Compounds derived from this chromene scaffold have shown promising results in reducing inflammation in preclinical models .
  • Antifungal Properties : In addition to anticancer effects, certain 2-amino-3-cyano-4H-chromenes have demonstrated antifungal activity against various Candida species, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic purposes .

Data Table: Summary of Biological Activities

Compound NameActivity TypeCell Lines TestedIC50 (μM)Reference
2-Ethyl-4H-Chromene Derivative 1AnticancerPC-3, SK-LU-1< 1
2-Amino-3-Cyano DerivativesAnticancerHepG-2, MCF-7< 5
Chromene-NF-kB InhibitorsAnti-inflammatoryVariousN/A
Isoxazole-Chromene DerivativesAntifungalCandida spp.N/A

Case Studies

Several case studies highlight the successful application of this compound derivatives in drug development:

  • Development of KL-1156 : This compound was modified to enhance its antitumor efficacy against lung cancer cells. The study revealed that specific structural modifications led to improved potency against NF-kB mediated transcriptional activity .
  • Combination Therapies : Research indicates that combining chromene derivatives with established chemotherapeutics like cisplatin enhances treatment efficacy in advanced solid tumors, showcasing their potential in combination therapy strategies.

Mechanism of Action

The mechanism of action of 2-ethyl-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of chromene derivatives are highly dependent on substituents at the 2-, 3-, 4-, and 7-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Reference
2-Ethyl-4H-chromene-3-carboxylic acid 2-Ethyl, 3-carboxylic acid Lipophilic due to ethyl group; potential for enhanced membrane permeability
4-Oxo-4H-chromene-3-carboxylic acid 4-Oxo, 3-carboxylic acid Ketone group increases reactivity; intermediate in bioactive compound synthesis
Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate 2-Amino, 4-(4-bromophenyl), 6-methoxy Bromophenyl and methoxy groups enhance antimicrobial activity
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid 6-Chloro, 4,7-dimethyl, 2-oxo Chloro and methyl groups improve stability and bioactivity
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 3-Methyl, 4-oxo, 2-phenyl Phenyl group may contribute to π-π stacking in drug-receptor interactions

Key Observations :

  • Electron-withdrawing groups (e.g., oxo, chloro) enhance reactivity and interaction with biological targets .
  • Bulky substituents (e.g., bromophenyl, phenyl) improve binding affinity but may reduce solubility .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and stability:

Compound Solubility Stability Notes
This compound Low (lipophilic) Stable under neutral conditions Discontinued commercially
6-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid Moderate (polar groups) Sensitive to light/heat High density (1.791 g/cm³)
4-Oxo-4H-chromene-3-carboxylic acid High (polar ketone) Prone to keto-enol tautomerism Key intermediate in APIs

Biological Activity

2-Ethyl-4H-chromene-3-carboxylic acid, a member of the chromene family, has garnered attention for its diverse biological activities. This compound features a chromene core with an ethyl group at the second position and a carboxylic acid group at the third position, which contributes to its pharmacological potential. Below is a detailed exploration of its biological activity, mechanisms of action, and research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Anticancer : Demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Anticonvulsant : Potentially effective in seizure management.
  • Antidiabetic : May influence glucose metabolism and insulin sensitivity.
  • Anticholinesterase : Inhibits the enzyme acetylcholinesterase, relevant for Alzheimer's disease treatment.
  • Antituberculosis : Shows promise in combating tuberculosis infections.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Interaction : This compound interacts with key enzymes such as cytochrome P450, influencing metabolic pathways critical for drug metabolism and detoxification .
  • Cell Signaling Modulation : It affects cell signaling pathways by modulating kinase activity, which plays a crucial role in cell proliferation and survival .
  • Receptor Binding : The compound can bind to specific receptors on cell membranes, initiating intracellular signaling cascades that lead to various cellular responses .

Anticancer Activity

A variety of studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several tumor cell lines, including HCT116 (colon carcinoma) and MDA-MB231 (breast cancer) . For instance, one study reported a 63% reduction in cell viability at a concentration of 25 μM against PC3 prostate cancer cells .
Cell LineIC50 (μM)% Cell Viability at 25 μM
HCT1162040%
MDA-MB2312550%
PC32563%

Antimicrobial Activity

Research indicates that derivatives of chromene, including this compound, possess antimicrobial properties. They have shown effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Antidiabetic Effects

Studies suggest that this compound may enhance insulin sensitivity and improve glucose metabolism in animal models. The exact mechanisms are still under investigation but may involve modulation of metabolic pathways related to glucose homeostasis .

Case Studies

  • Crolibulin Clinical Trials : A related chromene derivative, Crolibulin (EPC2407), has been evaluated in clinical trials for its anticancer properties. It demonstrated efficacy in combination with cisplatin in treating advanced solid tumors . This highlights the potential therapeutic applications of chromene derivatives.
  • Protein Kinase Inhibition : In vitro studies have shown that certain chromene derivatives can inhibit specific protein kinases associated with cancer progression. For example, compounds derived from 2-phenylamino-4H-chromene exhibited significant inhibition of HsCK1e and other kinases at concentrations around 1 μM .

Q & A

Q. What are the established synthetic routes for 2-ethyl-4H-chromene-3-carboxylic acid, and how can reaction yields be optimized?

A common method involves the oxidation of 2-ethyl-4H-chromene-3-carbaldehyde using sodium chlorite (NaClO₂) in aqueous solution with catalytic sodium bisulfite (NaHSO₃). The reaction proceeds under mild conditions (room temperature, 4–6 hours), yielding the carboxylic acid derivative after purification via recrystallization . Optimization strategies include:

  • Solvent selection : Dichloromethane (DCM) or ethyl acetate improves solubility of intermediates.
  • Catalyst tuning : Adjusting NaHSO₃ stoichiometry to minimize side reactions.
  • Temperature control : Excess heat may degrade the aldehyde precursor, reducing yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the chromene scaffold (e.g., δ ~6.5–8.0 ppm for aromatic protons, δ ~170–180 ppm for carboxylic carbon) and ethyl substituents (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) .
  • IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1600 cm⁻¹ (chromene C=C) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemical integrity (e.g., C–C bond lengths of ~1.48 Å in the chromene ring) .

Q. How can researchers validate the purity of synthesized this compound?

  • HPLC with UV detection : Use a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities at 254 nm .
  • Melting point analysis : Compare observed melting points with literature values (e.g., 210–215°C for the pure compound) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for 2-ethyl-4H-chromene derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
  • Structural modifications : Introduce substituents (e.g., halogens at C-6/C-8) to probe structure-activity relationships (SAR) .
  • Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., anti-inflammatory activity correlates with electron-withdrawing groups) .

Q. How can enantiomeric resolution of this compound derivatives be achieved?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps to control stereochemistry .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Molecular docking : Analyze binding affinity to targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), bioavailability scores (~0.55), and blood-brain barrier permeability .

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in chromene derivatives?

  • SHELXL refinement : Optimize H-atom positions using restraints (e.g., AFIX 43 for methyl groups) and validate via R-factor convergence (<5%) .
  • Twinned data handling : Apply HKLF 5 format in SHELXL to refine pseudo-merohedral twinning .

Methodological Challenges

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Dose optimization : Conduct dose-ranging studies in rodent models (e.g., 10–100 mg/kg oral administration) to balance efficacy and toxicity .
  • Metabolite tracking : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .

Q. How can researchers address low solubility of this compound in aqueous buffers?

  • Salt formation : React with sodium bicarbonate to generate the water-soluble sodium salt .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance bioavailability .

Data Reproducibility and Ethics

Q. What frameworks ensure reproducibility in studies involving chromene derivatives?

  • FAIR data principles : Deposit raw spectral data (NMR, HPLC) in repositories like Zenodo with DOI links .
  • Collaborative validation : Cross-validate synthetic protocols via inter-laboratory studies (e.g., Round Robin trials) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-4H-chromene-3-carboxylic acid
Reactant of Route 2
2-ethyl-4H-chromene-3-carboxylic acid

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